(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, a fluorobenzyl moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorobenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Coupling with Furan Ring: The furan ring is coupled with the thiazole derivative through a Heck reaction, which involves palladium-catalyzed cross-coupling.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The cyano group and thiazole ring are often involved in binding interactions with proteins, while the furan ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
Uniqueness
Compared to similar compounds, (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXSPROOCTVPJ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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